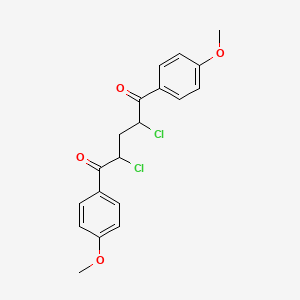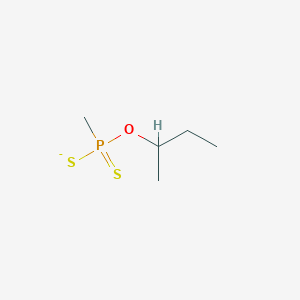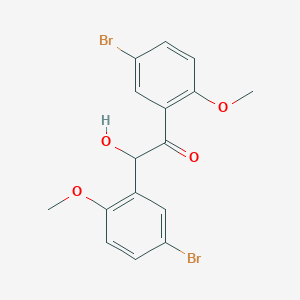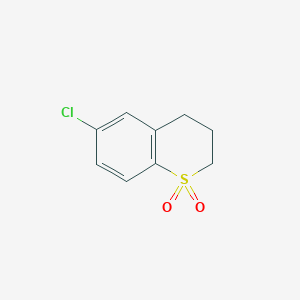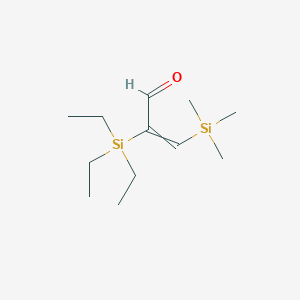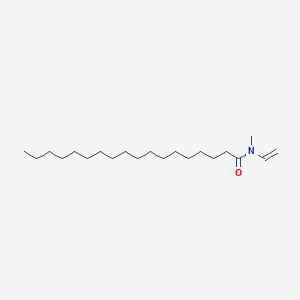
Hex-2-ynyl 3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hex-2-ynyl 3,5-dinitrobenzoate is an organic compound characterized by the presence of a hex-2-ynyl group attached to a 3,5-dinitrobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hex-2-ynyl 3,5-dinitrobenzoate typically involves the esterification of hex-2-yn-1-ol with 3,5-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the 3,5-dinitrobenzoic acid to its corresponding acyl chloride, which then reacts with hex-2-yn-1-ol to form the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of microwave-assisted synthesis and ionic liquids as solvents can enhance reaction rates and yields while adhering to green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions: Hex-2-ynyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of hex-2-ynyl 3,5-diaminobenzoate.
Substitution: Formation of various esters or amides depending on the nucleophile used
Applications De Recherche Scientifique
Hex-2-ynyl 3,5-dinitrobenzoate has several applications in scientific research:
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Mécanisme D'action
Hex-2-ynyl 3,5-dinitrobenzoate can be compared with other similar compounds such as:
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
- Benzimidazolium 3,5-dinitrobenzoate
Uniqueness: The alkyne group allows for additional functionalization and modification, making it a versatile compound for various chemical transformations .
Comparaison Avec Des Composés Similaires
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
- Benzimidazolium 3,5-dinitrobenzoate
Propriétés
Numéro CAS |
91803-12-2 |
|---|---|
Formule moléculaire |
C13H12N2O6 |
Poids moléculaire |
292.24 g/mol |
Nom IUPAC |
hex-2-ynyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H12N2O6/c1-2-3-4-5-6-21-13(16)10-7-11(14(17)18)9-12(8-10)15(19)20/h7-9H,2-3,6H2,1H3 |
Clé InChI |
QZVNBFWAMKHIQF-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



